5-Bromo-2-diethylamino-nicotinic acid
Description
5-Bromo-2-diethylamino-nicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and a diethylamino group at the 2-position of the pyridine ring. The diethylamino group introduces strong electron-donating properties, which may influence the molecule’s solubility, acidity (pKa), and interaction with biological targets .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-2-(diethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-13(4-2)9-8(10(14)15)5-7(11)6-12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
WOIGINIIETXYJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-2-diethylamino-nicotinic acid with key analogs, focusing on substituent effects, chemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., -N(Et)₂, -OCH₃): These groups decrease the acidity of the carboxylic acid (higher pKa) and improve water solubility. The diethylamino group in this compound may enhance bioavailability compared to -CF₃ or -CH₃ analogs . Electron-Withdrawing Groups (e.g., -CF₃, -F): Increase acidity (lower pKa) and reactivity in nucleophilic substitution reactions. For example, 5-Bromo-2-(trifluoromethyl)nicotinic acid is a key intermediate in fluorinated drug synthesis .
Biological Activity: Compounds with -CF₃ or -F substituents (e.g., Methyl 5-bromo-2-fluoronicotinate) show higher metabolic stability and are often used in antiviral agents .
Synthetic Utility :
- Methyl and methoxy derivatives (e.g., 5-Bromo-2-methylnicotinic acid) are common intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability .
- Bromine at the 5-position facilitates further functionalization via halogen-metal exchange or nucleophilic aromatic substitution .
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